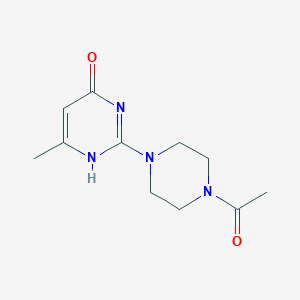
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) signaling. The inhibition of BTK by TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia.
Wirkmechanismus
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of BCR and FcR signaling. BTK plays a critical role in B-cell development, activation, and proliferation. The inhibition of BTK by 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to suppress BCR and FcR signaling, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to have potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its high affinity for BTK, its selectivity for BTK over other kinases, and its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. The limitations of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its potential toxicity, its limited solubility in water, and its potential interactions with other compounds.
Zukünftige Richtungen
For research on 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile include the investigation of its potential therapeutic applications in other autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. Additionally, further studies are needed to determine the optimal dosage and administration of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, as well as its potential side effects and interactions with other compounds. Finally, the development of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile analogs with improved solubility and selectivity for BTK may also be an area of future research.
Synthesemethoden
The synthesis of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction of 6-chloro-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of tetrahydrofuran and water under reflux conditions. The resulting product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Eigenschaften
Produktname |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
|---|---|
Molekularformel |
C16H17N3OS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)11-7-5-10(6-8-11)13-12(9-17)14(20)19-15(18-13)21-4/h5-8H,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
PGBIDGBOMNRAIF-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B253838.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)

![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)


![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)

![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)